3-Bromo-2-(3-bromo-2-methylpropyl)thiophene is an organic compound featuring a thiophene ring substituted with bromine and a branched alkyl group. The molecular formula is , indicating the presence of two bromine atoms, a sulfur atom, and a complex alkyl substituent. This compound is part of a class of thiophene derivatives known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals.
The reactivity of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene can be attributed to the presence of bromine substituents, which can participate in nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution, where nucleophiles attack the electrophilic carbon atoms adjacent to the bromine atoms. This process can lead to the formation of various derivatives depending on the nature of the nucleophile used. Additionally, reactions involving metal-catalyzed cross-coupling methods may also be applicable, allowing for further functionalization of the thiophene ring .
The synthesis of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene can be achieved through several methods:
3-Bromo-2-(3-bromo-2-methylpropyl)thiophene has potential applications in:
Interaction studies involving 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene focus on its binding affinities with biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding its potential therapeutic applications and safety profiles .
Several compounds share structural similarities with 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-(Bromomethyl)benzo[b]thiophene | 10133-22-9 | 0.82 |
6-Bromobenzo[b]thiophene-2-carbonitrile | 1190198-24-3 | 0.74 |
2-(4-Bromophenyl)-5-phenylthiophene | 118621-30-0 | 0.81 |
3-Bromo-2-methylbenzo[b]thiophene | 10243-15-9 | 0.81 |
These compounds exhibit various physical and chemical properties that may differ significantly from those of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene. The unique combination of two bromine atoms and a branched alkyl group in this compound contributes to its distinct reactivity and potential applications compared to its analogs .
The systematic IUPAC name for this compound, 3-bromo-2-(3-bromo-2-methylpropyl)thiophene, precisely describes its molecular architecture. The core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position by a 3-bromo-2-methylpropyl group and at the 3-position by a bromine atom.
The molecular formula C8H10Br2S corresponds to a molecular weight of 298.04 g/mol. Key structural identifiers include:
1S/C8H10Br2S/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3
KGTQLNXXPNXRQD-UHFFFAOYSA-N
CC(CBr)Cc1sc(c(Br)c1)
A comparative analysis of structural data from multiple sources reveals consistency in its characterization (Table 1).
Table 1: Structural Properties of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene
Property | Value | Source Reference |
---|---|---|
CAS Registry Number | 1496893-62-9 | |
Molecular Formula | C8H10Br2S | |
Molecular Weight | 298.04 g/mol | |
X-ray Crystallography | Not reported | — |
The thiophene ring’s planarity and the steric effects induced by the 2-methylpropyl group create distinct electronic environments at the 3- and 5-positions, influencing reactivity patterns in substitution reactions.
Thiophene derivatives gained prominence in the mid-20th century due to their aromatic stability and synthetic versatility. The introduction of brominated analogs, such as 3-bromo-2-(3-bromo-2-methylpropyl)thiophene, emerged from efforts to enhance the reactivity of thiophene scaffolds for cross-coupling applications.
Early synthetic routes to brominated thiophenes relied on electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). However, these methods often suffered from regioselectivity issues and over-bromination. The development of Bradsher cyclization in the 1980s provided a breakthrough for constructing polycyclic thiophene systems, though initial implementations required harsh acidic conditions.
Modern advances, such as the copper-catalyzed cross-coupling strategy reported by Burke et al. (2025), revolutionized the synthesis of 3-brominated thiophenes. This method enabled direct coupling of bromoacetals with thienylmethyl halides, bypassing redox-intensive steps and achieving yields exceeding 65%. Such innovations underscore the compound’s role in advancing synthetic methodologies for heterocyclic systems.
The dual bromine substituents in 3-bromo-2-(3-bromo-2-methylpropyl)thiophene make it a multifunctional building block for:
Table 2: Synthetic Applications of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene
Application | Reaction Type | Key Reference |
---|---|---|
Cross-Coupling | Suzuki-Miyaura | |
Cyclization | Bradsher Cyclization | |
Polymerization | Radical/Electrochemical |
In materials science, the compound’s electron-deficient thiophene core enhances charge transport properties in organic field-effect transistors (OFETs). Recent studies highlight its utility in creating n-type semiconductors when copolymerized with electron-accepting monomers.